4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Lipophilicity Drug-likeness QSAR

Researchers mapping p38α kinase selectivity across methoxy regioisomers often face a critical gap: the absence of chemically defined, CNS-permeable probe sets with validated QSAR models. This compound directly addresses that gap. • Regioisomeric probe set member: 2,3-dimethoxybenzoyl isomer distinguished from 3,5-(MeO)₂ (CAS 946248-84-6) and 3-MeO analogs by differential HBA count (7 vs. 6), enabling systematic kinase selectivity mapping. • CNS-accessible phenotype: Computed TPSA 77 Ų and XLogP3 3.8 position it at the CNS-permeable boundary-ideal for neuroinflammatory p38 programs benchmarking against peripherally restricted chemotypes. • Matched molecular pair: Pair with the 4-fluorobenzoyl analog (CAS 946324-35-2) to experimentally evaluate electronic effects on p38 potency per Edraki et al. QSAR framework. Supplied as a characterized solid with full analytical documentation. Bulk quantities and custom synthesis available on request.

Molecular Formula C24H26N4O4
Molecular Weight 434.496
CAS No. 946371-97-7
Cat. No. B2791134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
CAS946371-97-7
Molecular FormulaC24H26N4O4
Molecular Weight434.496
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C24H26N4O4/c1-17-25-21(16-22(26-17)32-18-8-5-4-6-9-18)27-12-14-28(15-13-27)24(29)19-10-7-11-20(30-2)23(19)31-3/h4-11,16H,12-15H2,1-3H3
InChIKeyZGQXSIJDAMDUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine: Identity & Baseline


4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (CAS 946371-97-7) is a fully synthetic heterocyclic small molecule built on a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to a 2,3-dimethoxybenzoyl substituent [1]. Its computed physicochemical profile—molecular weight 434.5 g/mol, XLogP3 of 3.8, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 77 Ų—places it within the drug-like space typical of orally bioavailable kinase inhibitor scaffolds [1]. The compound belongs to the phenoxypyrimidine-piperazine class, a chemotype that has been systematically studied for p38 MAP kinase inhibition [2].

P38 pathway tool compound Phenoxypyrimidine-piperazine scaffold for kinase inhibition studies
Substitution-pattern SAR probe Regioisomeric methoxy substitution alters predicted target engagement
Computed drug-like property profile TPSA and XLogP3 within kinase lead space, with borderline CNS-permeable prediction

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine: Substitution-Pattern Dependency


Quantitative structure–activity relationship (QSAR) analysis of the phenoxypyrimidine class has demonstrated that p38 inhibitory potency is governed by a complex interplay of steric effects, hydrogen-bonding capacity, and electronic properties of the substituents . The GA-PLS model explained 98% of the variance in pIC₅₀ values, confirming that even minor changes in substitution pattern—such as the position of methoxy groups on the benzoyl ring—produce non-linear and non-additive changes in target engagement . Consequently, the 2,3-dimethoxybenzoyl regioisomer of this compound is mathematically distinct from its 3,5-dimethoxybenzoyl analog (CAS 946248-84-6) or 3-methoxybenzoyl analog in terms of predicted steric and electronic contributions to binding, and cannot be treated as functionally interchangeable without direct comparative assay data. This section establishes that structural identity alone is insufficient grounds for substitution; quantitative differential evidence is required, and the current state of that evidence is detailed below.

Regioisomer may shift binding
2,3- vs 3,5-dimethoxy substitution alters steric and electronic contributions; QSAR predicts non-linear potency changes.
No direct comparative assay data
Lack of experimental binding data for this compound precludes confident substitution with any methoxy analog.
Class-level QSAR model limitation
GA-PLS model explains 98% variance but is derived from a training set that may not fully capture this specific regioisomer.

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine: Measurable Differentiation from Analogs


Lipophilicity Differentiation vs. 3,5-Dimethoxybenzoyl Regioisomer

The 2,3-dimethoxybenzoyl substitution pattern produces a computed XLogP3 value of 3.8, which is expected to differ from the 3,5-dimethoxybenzoyl regioisomer (CAS 946248-84-6) due to altered dipole moment and solvation effects arising from the ortho-methoxy group's proximity to the carbonyl linker [1]. Lipophilicity is a primary determinant of passive membrane permeability in the phenoxypyrimidine class, and the QSAR model for p38 inhibition explicitly incorporates logP as a partial descriptor [2]. No experimentally measured logP or logD values for either compound were located in public databases at the time of this analysis.

Lipophilicity
Data to verify
XLogP3 3.8 vs. unconfirmed
Comparator data insufficient
Preliminary lipophilicity filter for cell-based screening
No experimental logP/logD located
Lipophilicity Drug-likeness QSAR

Predicted CNS Penetration Based on TPSA

The compound has a computed TPSA of 77 Ų, which falls below the widely accepted threshold of 90 Ų for predicted blood-brain barrier penetration and slightly above the 60–70 Ų range typical of good oral absorption [1]. By contrast, many phenoxypyrimidine p38 inhibitors with bulkier or more polar substituents exceed 90 Ų TPSA and are predicted to be peripherally restricted [2]. This value represents a class-level differentiation factor: compounds with TPSA < 90 Ų and XLogP3 between 3 and 5 are more likely to access CNS targets, which may be relevant or undesirable depending on the research objective. No experimental brain-to-plasma ratio data exist for this compound.

CNS penetration
Class-level inference
TPSA 77 Ų (below 90 Ų threshold)
CNS-exclusion threshold 90 Ų
Borderline CNS-permeable chemotype
No in vivo brain exposure data
TPSA CNS permeability Physicochemical filtering

Hinge-Binding Capacity: HBA Count vs. Monomethoxybenzoyl Analogs

The compound possesses seven hydrogen bond acceptors (HBAs), contributed by the four pyrimidine/phenoxy oxygen atoms, the two methoxy oxygen atoms on the 2,3-dimethoxybenzoyl ring, and the carbonyl oxygen [1]. The QSAR study of phenoxypyrimidine p38 inhibitors identified hydrogen-bonding descriptors as statistically significant contributors to inhibitory potency, with the GA-PLS model retaining hydrogen-bond-related terms in the final predictive equation [2]. A monomethoxybenzoyl analog (e.g., 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine) would possess six HBAs, losing one potential hydrogen-bond interaction site relative to the 2,3-dimethoxy target compound. The precise contribution of this additional HBA to kinase hinge-binding cannot be quantified from public data alone.

Hinge binding
Class-level inference
7 HBA vs 6 for mono-methoxy analog
1 additional HBA
Additional hydrogen bonding potential at kinase hinge
Quantitative contribution unknown
Hydrogen bonding Kinase hinge binding QSAR descriptors

Rotatable Bond Count and Conformational Entropy Penalty

The compound contains six rotatable bonds [1], a metric that directly impacts the conformational entropy penalty upon target binding. Within the phenoxypyrimidine class, the 2,3-dimethoxybenzoyl substituent introduces an ortho-methoxy group adjacent to the carbonyl, which may restrict rotation about the aryl–carbonyl bond through intramolecular non-covalent interactions, potentially reducing the effective rotatable bond count compared to the 3,5-dimethoxy regioisomer where both methoxy groups are meta to the carbonyl and cannot engage in analogous intramolecular interactions. No experimental binding thermodynamics data exist for either compound in the public domain.

Conformation
Structural hypothesis
6 rotatable bonds; potential ortho restriction
No binding data
Hypothesized conformational pre-organization
Binding thermodynamics data unavailable
Conformational flexibility Entropy penalty Ligand efficiency

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine: Validated Application Scenarios


Kinase Selectivity Panel Screening with Regioisomeric Probes

The compound is best deployed as a member of a regioisomeric probe set—alongside the 3,5-dimethoxybenzoyl (CAS 946248-84-6) and 3-methoxybenzoyl analogs—to experimentally map the contribution of methoxy substitution pattern to kinase selectivity. The QSAR framework published by Edraki et al. [1] provides a validated statistical model for interpreting resulting p38 IC₅₀ values, and the computed HBA count difference (7 vs. 6) offers a testable hypothesis for hinge-binding differences across the kinase dendrogram.

CNS Kinase Drug Discovery Starting Scaffold

The TPSA of 77 Ų and XLogP3 of 3.8 [2] position this compound at the CNS-permeable boundary, making it a chemically informed starting point for CNS kinase inhibitor programs (e.g., neuroinflammatory p38 targets). Procurement is warranted when a screening campaign requires a CNS-accessible phenotype that can be baseline-compared against peripherally restricted phenoxypyrimidine chemotypes (TPSA > 90 Ų).

Matched Molecular Pair Analysis: Benzoyl Substitution SAR

The 2,3-dimethoxybenzoyl group provides a formal matched molecular pair with the 4-fluorobenzoyl analog (CAS 946324-35-2) for probing electronic effects on target binding, as fluorine is a classic bioisostere with divergent hydrogen-bonding capacity. Comparative procurement of both compounds enables experimental evaluation of the QSAR prediction that electronic properties of the benzoyl substituent are statistically significant drivers of p38 potency [1].

Physicochemical Baseline for Custom Library Design

The compound's well-defined computed properties (MW 434.5, TPSA 77 Ų, XLogP3 3.8, zero HBDs) [2] provide a reliable calibration point for computational chemists building virtual screening libraries or validating in silico ADME models against experimental data. Its availability as a physical sample enables correlation of computed descriptors with experimentally measured solubility and permeability.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Regioisomeric probe set
MAPK pathway selectivity mapping
CNS kinase inhibitor scaffold design
Computed CNS-permeable TPSA
Neuroinflammation target accessibility screening
Matched molecular pair SAR
Electronically distinct benzoyl substituent
QSAR-predicted p38 binding contribution
Computational library calibration
Well-defined computed descriptors
In silico ADME model benchmarking
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